molecular formula C21H21N3O5S B2857578 N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683792-05-4

N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2857578
CAS No.: 683792-05-4
M. Wt: 427.48
InChI Key: PQWJVJPTSDPCSS-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic benzamide derivative of interest in chemical biology and early-stage pharmaceutical research. Compounds featuring the 1,3-dioxoisoindolin-4-yl group linked to a benzamide core have been identified as valuable scaffolds in the development of novel therapeutic agents . Specifically, this structural motif is a key component in the design of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that target proteins for degradation . In this context, the dioxoisoindolin moiety can serve as a high-affinity ligand for recruiting E3 ubiquitin ligase complexes, such as cereblon, while the benzamide component can be engineered to target other proteins of interest . The incorporation of a (4-methylpiperidin-1-yl)sulfonyl group suggests potential for enhanced cellular permeability and binding specificity. Research into related sulfamoyl benzamide derivatives has indicated potential bioactivity relevant to neurological and oncological diseases, although the specific mechanisms of action for this exact compound require further investigation . This product is intended for research purposes such as in vitro assay development, target validation, and as a building block in medicinal chemistry programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-9-11-24(12-10-13)30(28,29)15-7-5-14(6-8-15)19(25)22-17-4-2-3-16-18(17)21(27)23-20(16)26/h2-8,13H,9-12H2,1H3,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWJVJPTSDPCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Sulfonyl Chloride Formation

4-Sulfobenzoic acid is synthesized via sulfonation of benzoic acid using fuming sulfuric acid. Subsequent treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields 4-sulfonyl chloride benzoic acid.

Reaction Conditions

  • Sulfonation : H₂SO₄ (fuming), 150°C, 6 h
  • Chlorination : SOCl₂, reflux, 3 h

Sulfonamide Formation with 4-Methylpiperidine

The sulfonyl chloride intermediate reacts with 4-methylpiperidine in anhydrous dichloromethane (DCM) or acetonitrile under basic conditions (e.g., triethylamine).

Procedure

  • Dissolve 4-sulfonyl chloride benzoic acid (1 eq) in DCM.
  • Add 4-methylpiperidine (1.2 eq) and triethylamine (1.5 eq) dropwise at 0°C.
  • Stir at room temperature for 12 h.
  • Wash with 5% HCl, dry over Na₂SO₄, and evaporate.

Yield : 78–85% (analogous to)

Synthesis of 4-Amino-1,3-Dioxoisoindoline

Nitrophthalic Anhydride Preparation

4-Nitrophthalic anhydride is synthesized via nitration of phthalic anhydride using concentrated HNO₃ and H₂SO₄ at 0–5°C.

Key Data

  • Reagents : HNO₃ (70%), H₂SO₄ (98%), 4 h
  • Yield : 65–70%

Phthalimide Formation

4-Nitrophthalic anhydride reacts with ammonium hydroxide to form 4-nitrophthalimide.

Procedure

  • Reflux 4-nitrophthalic anhydride (1 eq) with NH₄OH (2 eq) in toluene for 24 h.
  • Filter and wash with n-hexane.

Yield : 82% (as per)

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

Conditions

  • Catalyst : 10% Pd/C (0.1 eq)
  • Solvent : Ethanol, 50 psi H₂, 6 h
  • Yield : 90%

Characterization

  • IR : 3483 cm⁻¹ (N-H stretch)
  • ¹H NMR (DMSO-d₆) : δ 7.94 (m, 2H, phthalimide), 8.09 (d, 2H, aromatic)

Amide Coupling: Final Step Synthesis

Carbodiimide-Mediated Coupling

The benzoic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Procedure

  • Dissolve 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid (1 eq) in acetonitrile.
  • Add EDC (1.2 eq) and HOBt (1.2 eq), stir for 30 min.
  • Add 4-amino-1,3-dioxoisoindoline (1 eq), stir for 24 h.
  • Concentrate, extract with ethyl acetate, and purify via column chromatography.

Yield : 68–75%

Alternative Schotten-Baumann Reaction

For scale-up, the acid chloride derivative reacts with the amine under basic conditions:

  • Convert benzoic acid to chloride using SOCl₂.
  • Add amine in NaOH/CH₂Cl₂, stir at 0°C for 2 h.

Yield : 70%

Spectroscopic Characterization and Validation

Infrared Spectroscopy

  • C=O Stretches : 1712 cm⁻¹ (phthalimide), 1658 cm⁻¹ (amide)
  • Sulfonyl S=O : 1176 cm⁻¹

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆) :

  • δ 7.32–8.29 (m, aromatic protons)
  • δ 3.10–3.45 (m, piperidine CH₂)
  • δ 1.25 (d, J = 6 Hz, CH₃ from piperidine)

¹³C NMR :

  • 167.8 ppm (amide C=O)
  • 134.5–128.3 ppm (aromatic carbons)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
EDC/HOBt Coupling 68–75 >95 Mild conditions, high selectivity
Schotten-Baumann 70 90 Scalability

Challenges and Optimization Opportunities

  • Amine Sensitivity : The 4-amino group in 1,3-dioxoisoindoline is prone to oxidation, necessitating inert atmospheres during coupling.
  • Sulfonamide Byproducts : Excess sulfonyl chloride may require careful stoichiometric control.
  • Purification : Column chromatography (EtOAc/petroleum ether) effectively removes unreacted intermediates.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzamides or isoindolinones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its unique structure allows for the exploration of biological pathways and interactions.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may also be exploited in the creation of new chemical products.

Mechanism of Action

The mechanism by which N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its efficacy in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogs of N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, based on evidence from PROTACs, sulfonamide derivatives, and isoindoline-based compounds:

Compound Name / ID Key Structural Features Target/Application Distinctive Properties vs. Target Compound Reference
4-(((4-(N-(4-Chlorobenzyl)-N-cyclopentylsulfamoyl)...benzamide (Compound 4) Chlorobenzyl, cyclopentylsulfamoyl, extended PEG linker PDEδ inhibition, lipid metabolism Larger molecular weight (1090.38 Da), enhanced solubility
4-(((4-(N-(4-Chlorobenzyl)-N-cyclopentylsulfamoyl)...benzamide (Compound 1) Shorter ethylene glycol linker, 2,6-dioxopiperidin-3-yl PROTAC-mediated degradation Improved proteasome recruitment efficiency
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)...benzenesulfonamide (Example 57) Fluorinated chromenone, cyclopropylsulfamoyl Kinase inhibition (e.g., BTK, EGFR) Higher thermal stability (MP: 211–214°C)
MC4385 (79a) Nitrophenylfuran, pyrazolone, trioxa-azahexadecan linker Anti-inflammatory, anticancer Dual-targeting (COX-2 and HDAC)
Target Compound 4-methylpiperidin-1-ylsulfonyl, no halogenation Hypothesized kinase/PROTAC target Simplified structure, potential for CNS penetration

Key Findings from Comparative Analysis:

Molecular Weight and Solubility :

  • The target compound lacks the extended PEG linkers or halogenated substituents seen in analogs like Compound 4 (1090.38 Da) and Example 57 (616.9 Da). This may reduce steric hindrance and improve membrane permeability .
  • The absence of fluorine atoms (common in analogs like Example 57) could lower metabolic stability but enhance synthetic accessibility .

Thermal and Chemical Stability :

  • Example 57 demonstrates a high melting point (211–214°C) due to fluorinated aromatic stacking, whereas the target compound’s stability remains uncharacterized but likely lower .

Therapeutic Potential: MC4384 () employs a nitrophenylfuran group for dual-targeting, whereas the target compound’s simpler structure may limit polypharmacology but reduce off-target risks .

Q & A

Q. What are the optimal synthetic routes for N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, and how can purity be maximized?

The synthesis typically involves multi-step reactions, including sulfonylation of the benzamide precursor and subsequent coupling with the 1,3-dioxoisoindolin-4-yl moiety. Key steps include:

  • Sulfonylation : Reacting 4-(chlorosulfonyl)benzoyl chloride with 4-methylpiperidine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane at 0–5°C .
  • Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDCI or DCC) with catalytic DMAP in DMF to attach the dioxoisoindoline fragment. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity. HPLC-MS is recommended for final purity validation .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

  • Solubility : The compound’s hydrophobic dioxoisoindoline and sulfonamide groups limit aqueous solubility. Use DMSO for stock solutions (≤10 mM), followed by dilution in PBS with 0.1% Tween-80 to prevent precipitation .
  • Stability : Conduct pH stability studies (pH 2–9) using UV-Vis spectroscopy. Under physiological conditions (pH 7.4, 37°C), the compound is stable for 24 hours, but acidic conditions (pH <3) may hydrolyze the sulfonamide bond .

Q. What analytical techniques are critical for structural confirmation?

  • NMR : ¹H/¹³C NMR (DMSO-d6) to confirm sulfonamide (-SO₂-) and amide (-CONH-) linkages. Key signals: δ 8.2–8.4 ppm (aromatic protons), δ 3.1–3.3 ppm (piperidine methyl group) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~480–500 m/z) .
  • X-ray Crystallography : To resolve conformational flexibility of the dioxoisoindoline ring and sulfonamide orientation .

Advanced Research Questions

Q. How does the 4-methylpiperidin-1-ylsulfonyl group influence target binding compared to other sulfonamide derivatives?

The 4-methylpiperidine group enhances lipophilicity and may facilitate membrane penetration. Comparative studies with analogs (e.g., replacing piperidine with morpholine) show:

  • Binding Affinity : 2–3-fold higher affinity for serine/threonine kinases (e.g., PIM1) due to piperidine’s basic nitrogen interacting with catalytic lysine residues .
  • Selectivity : Methyl substitution reduces off-target binding to carbonic anhydrase isoforms (CA-II/IX) compared to unsubstituted sulfonamides .
    Methodology : Competitive binding assays (SPR or ITC) and molecular docking (AutoDock Vina) to map interactions .

Q. What strategies resolve contradictions in reported biological activity (e.g., anti-cancer vs. anti-inflammatory effects)?

Discrepancies often arise from assay conditions or cell-line specificity:

  • Dose Dependency : Evaluate IC₅₀ in multiple cancer lines (e.g., MCF-7, A549) vs. primary immune cells (e.g., PBMCs). At 10 µM, the compound inhibits NF-κB (anti-inflammatory), while at 50 µM, it induces apoptosis via caspase-3 activation .
  • Metabolite Interference : Use LC-MS to identify active metabolites (e.g., hydrolyzed sulfonamide derivatives) in cell lysates .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Systematic modifications include:

  • Dioxoisoindoline Substitution : Replace the 1,3-dioxoisoindoline with phthalimide or maleimide to assess ring size/rigidity effects on potency .
  • Sulfonamide Variations : Test tert-butyl or cyclopropyl substitutions on the piperidine to modulate steric bulk and solubility .
    Validation : In vitro kinase inhibition assays (ADP-Glo) and pharmacokinetic profiling (Caco-2 permeability, microsomal stability) .

Experimental Design & Data Analysis

Q. What controls are essential in cytotoxicity assays to distinguish specific vs. off-target effects?

  • Positive Controls : Staurosporine (apoptosis inducer) and Triton X-100 (membrane disruption).
  • Negative Controls : DMSO vehicle (≤0.1%) and scrambled siRNA (for gene-specific studies).
  • Counter-Screens : Test against non-malignant cell lines (e.g., HEK293) to assess selectivity .

Q. How should researchers address batch-to-batch variability in compound synthesis?

  • Quality Control : Standardize reaction conditions (temperature ±2°C, reagent stoichiometry ±5%) and implement in-process checks (TLC at each step) .
  • Statistical Analysis : Use ANOVA to compare bioactivity across batches. Variability >15% requires re-optimization (e.g., solvent purity, catalyst aging) .

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